![molecular formula C6H8N4O4 B2392719 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid CAS No. 163527-47-7](/img/structure/B2392719.png)
4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid
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Overview
Description
3-Nitro-1,2,4-triazol-5-one (NTO) is a low sensitive and thermally stable high energetic material containing a heterocyclic ring . It can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .
Synthesis Analysis
The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .
Molecular Structure Analysis
The molecular structure of 3-Nitro-1,2,4-triazol-5-one (NTO) and its salts were characterized by 1H and 13C NMR spectroscopy, infrared spectroscopy, and elemental analysis .
Chemical Reactions Analysis
The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .
Physical And Chemical Properties Analysis
The compounds synthesized exhibit acceptable densities (1.77–1.80 g cm^−3) and optimal oxygen balance . All energetic salts except salt 6 exhibit excellent thermal stabilities with decomposition temperatures ranging from 203 to 270 °C .
Scientific Research Applications
- Significance : These compounds show noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .
Cytotoxic Activity
Antiproliferative Effect
Selective Against Cancer Cells
High Explosive Substitute
Composite Materials Optimization
Mechanism of Action
Target of Action
Compounds with similar structures, such as other 1,2,4-triazole derivatives, have been found to exhibit antimicrobial activity against eskape pathogens .
Mode of Action
It’s known that nitro-containing compounds like this can undergo a bioreductive transformation in the presence of certain enzymes, leading to the formation of reactive species that can interact with cellular targets .
Biochemical Pathways
Nitro-containing compounds are generally known to interfere with dna synthesis and disrupt cellular function, leading to cell death .
Pharmacokinetics
The pharmacokinetics of similar nitro-containing compounds suggest that they can be absorbed and distributed throughout the body, metabolized (often through reduction), and then excreted .
Result of Action
Similar nitro-containing compounds are known to cause cellular damage and death, often through the generation of reactive species that can damage cellular components .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid. For instance, the presence of certain enzymes can catalyze the reduction of the nitro group, influencing the compound’s activity . Additionally, factors such as pH and temperature can affect the compound’s stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-nitro-1,2,4-triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c11-5(12)2-1-3-9-4-7-6(8-9)10(13)14/h4H,1-3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHMLQUUROMVFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid |
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